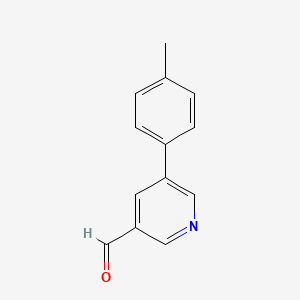

5-(4-Methylphenyl)-3-pyridinecarbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Methylphenyl)-3-pyridinecarbaldehyde, also known as 5-MPPCA, is an important synthetic intermediate used in the synthesis of various compounds. It is a white to off-white crystalline solid, soluble in most organic solvents. 5-MPPCA is a versatile compound which has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It is also used in the synthesis of various polymers and monomers.

科学的研究の応用

-

Selective Detection of Cd2+ ion as Fluorescent Sensor

- Scientific Field : Analytical Chemistry .

- Summary of Application : A fluorescent chemosensor has been synthesized for the detection of Cd2+ ion . The fluorescent probe shows high selectivity for Cd2+ in the presence of other metal ions .

- Methods of Application : The fluorescence intensity of the probe has been strongly quenched with increasing concentration of Cd2+ (0–0.9 μM) via photoinduced electron transfer mechanism . The chemosensor was successfully applied for determination of Cd2+ in different water samples .

- Results or Outcomes : The binding constant of Cd2+ to the probe for the 1:1 complex is found to be 5.3×10^5 M−1 with a detection limit of 0.09 μM . The chemosensor shows good recovery values in the range of 94.8–101.7% with RSD less than 3% .

-

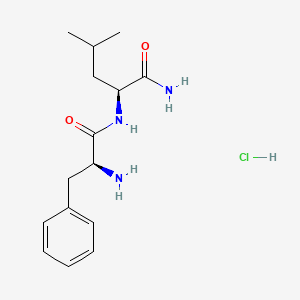

Antileishmanial and Antimalarial Activities

- Scientific Field : Pharmacology .

- Summary of Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques . The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated .

- Results or Outcomes : Compound 13 displayed superior antipromastigote activity (IC50=0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50=3.130) and amphotericin B deoxycholate (IC50=0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

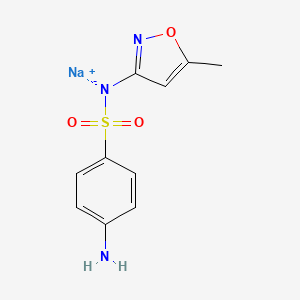

Treatment of Rheumatoid Arthritis and Osteoarthritis

- Scientific Field : Medicine .

- Summary of Application : The compound 1i (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, SC-58635, celecoxib) is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .

- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

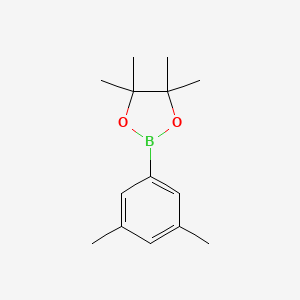

- Synthesis of 5-[(4-Methylphenyl)sulfinyl]-and 5-[(4-Methylphenyl)sulfonyl]-1-Phenyl-1H-Tetrazoles

- Scientific Field : Organic Chemistry .

- Summary of Application : The reaction of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole with hydrogen peroxide can yield 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole .

- Methods of Application : The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C . The oxidation duration on convection heating of compound 1 to compound 2 is 3 h .

- Results or Outcomes : The use of microwave activation resulted in shortening of the reaction time to 1.5 h and in increase in the selectivity of the oxidation reaction .

-

Photodynamic Activity of Metallo Porphyrins

- Scientific Field : Photodynamic Therapy .

- Summary of Application : 5-(4-Carboxyphenyl)-10,15,20-tris(4-methylphenyl) porphyrin (H2P) and its metal complex with Zn(II), Pd(II), Cu(II) and Ni(II) have been synthesized . These compounds are being studied for their potential use in photodynamic therapy (PDT), a technique for treating cancer .

- Methods of Application : The formation of complex produces changes mainly in the free-base porphyrin characteristic absorption Q-bands and in the fluorescence quantum yields .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

-

Inclusion Compounds of 5-(4-Methylphenyl)-5H-Dibenzo[a,d]cyclohepten-5-ol

- Scientific Field : Organic Chemistry .

- Summary of Application : The host compound 5-(4-methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol forms inclusion compounds with dimethylsulphoxide (DMSO), morpholine (MORP) and N-methyl-2-pyrrolidinone (NMP) .

- Methods of Application : The crystal structures and thermal stability for H·DMSO, H·NMP and H·MORP were determined .

- Results or Outcomes : The specific results or outcomes obtained are not provided in the source .

特性

IUPAC Name |

5-(4-methylphenyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10-2-4-12(5-3-10)13-6-11(9-15)7-14-8-13/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPGUJZUWRYNKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594196 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methylphenyl)-3-pyridinecarbaldehyde | |

CAS RN |

229008-16-6 |

Source

|

| Record name | 5-(4-Methylphenyl)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-Methoxy-5H-dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B1356981.png)

![methyl 3-nitro-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1356985.png)